Boc-D-Phe-ONp

Peptide Chemistry Enzymology Chiral Resolution

In Boc/benzyl solid-phase peptide synthesis, incorporating D-phenylalanine with correct stereochemistry is critical. Using the L-enantiomer inverts chirality, while non-activated free acid analogs require additional coupling reagents, introducing variability and side reactions. • Pre-activated 4-nitrophenyl ester enables direct, efficient D-Phe coupling without extra activation. • Verified optical rotation and ≥98% HPLC purity ensure enantiomeric integrity and minimize deletion sequences in long syntheses. • Chromophoric ONp leaving group permits real-time UV-Vis monitoring of coupling or enzymatic hydrolysis.

Molecular Formula C20H22N2O6
Molecular Weight 386,39 g/mole
CAS No. 16159-70-9
Cat. No. B558458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Phe-ONp
CAS16159-70-9
Synonyms16159-70-9; Boc-D-Phe-ONp; (R)-4-Nitrophenyl2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate; Boc-D-phenylalanine4-nitrophenylester; AmbotzBAA5570; Boc-D-phenylalanine-onp; 15181_ALDRICH; SCHEMBL495975; 15181_FLUKA; CTK8B8706; MolPort-003-926-688; ZINC2545120; 8177AA; ANW-61088; AK-62622; KB-210206; TC-149833; ST24026435; K-5051; N-(tert-Butoxycarbonyl)-D-phenylalanine4-nitrophenylester
Molecular FormulaC20H22N2O6
Molecular Weight386,39 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1
InChIKeyQZIWWFMMLBBICG-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phe-ONp (16159-70-9) for Peptide Synthesis: D-Enantiomer Activated Ester Baseline


Boc-D-Phe-ONp (CAS 16159-70-9), also known as N-Boc-D-phenylalanine 4-nitrophenyl ester, is a protected amino acid derivative in the D-configuration. It features a base-labile tert-butyloxycarbonyl (Boc) protecting group at the α-amino position and a highly reactive 4-nitrophenyl (ONp) ester at the carboxyl terminus . This dual functionality enables its use as a pre-activated monomer for stepwise peptide coupling, particularly in solid-phase peptide synthesis (SPPS) using Boc/benzyl protection strategies . The compound's D-configuration is essential for constructing protease-resistant or mirror-image peptide therapeutics.

Why Generic Substitution Fails for Boc-D-Phe-ONp (CAS 16159-70-9): The Procurement Case for Verified Identity


Generic substitution of Boc-D-Phe-ONp is not trivial due to three key factors that are not present or are inverted in common analogs. First, stereochemistry is paramount: substituting with the L-enantiomer (Boc-L-Phe-ONp) will invert the chirality of the incorporated residue, fundamentally altering the peptide's biological activity and structure . Second, the leaving group matters: replacing the nitrophenyl (ONp) ester with a free acid (Boc-D-Phe-OH) requires additional in-situ activation and coupling reagents, introducing variability and potential side-reactions . Third, purity and identity are non-negotiable; procurement without verified HPLC purity, optical rotation, and spectral conformation (e.g., NMR) risks introducing undefined contaminants that can compromise the fidelity of long peptide syntheses or precise biophysical studies .

Boc-D-Phe-ONp (CAS 16159-70-9): Quantified Evidence for Scientific Selection


Enantioselectivity: Kinetic Resolution of Racemic Boc-Phe-ONp by Apomyoglobin

In a model system for chiral recognition, apomyoglobin catalyzes the highly enantioselective hydrolysis of racemic Boc-Phe-ONp (a 1:1 mixture of Boc-D-Phe-ONp and Boc-L-Phe-ONp). The reaction shows a strong preference for one enantiomer, enabling nearly perfect kinetic resolution [1]. This provides direct experimental evidence of the compound's utility in probing stereospecific biological interactions, a property not shared by the individual free acid (Boc-D-Phe-OH) or the L-enantiomer (Boc-L-Phe-ONp) under the same mild, enzyme-catalyzed conditions.

Peptide Chemistry Enzymology Chiral Resolution

Purity Specification: High-Performance Liquid Chromatography (HPLC) Grade for Reproducible Synthesis

The procurement value of Boc-D-Phe-ONp is directly tied to its purity grade, which is a primary determinant of successful, high-yield peptide synthesis. A high purity specification minimizes impurities that can lead to sequence errors or truncated peptides, especially in solid-phase synthesis . A purity level of ≥99% (by HPLC) is a benchmark for demanding research applications.

Analytical Chemistry Quality Control Peptide Synthesis

Chiral Purity: Specific Optical Rotation as a Quantitative Identity and Enantiomeric Purity Check

Specific optical rotation provides a rapid and essential quantitative check for both identity and enantiomeric purity, differentiating Boc-D-Phe-ONp from its L-counterpart . While not a direct measure of coupling efficiency, it is a standard QC parameter that ensures the correct stereoisomer is being used, preventing costly errors in synthesis.

Stereochemistry Quality Control Chiral Analysis

Reactivity: p-Nitrophenyl (ONp) Ester as a Pre-Activated Leaving Group

The p-nitrophenyl (ONp) ester group is a well-established active ester that facilitates amide bond formation under mild conditions without additional coupling reagents . Its reactivity is based on the good leaving-group ability of the p-nitrophenolate anion, which is stabilized by the electron-withdrawing nitro group. This pre-activation distinguishes it from the free acid (Boc-D-Phe-OH), which requires in-situ activation and can be prone to side reactions.

Peptide Chemistry Reaction Kinetics Activated Esters

Physical State: Crystalline Solid with Defined Melting Point for Handling and Purity Assessment

Boc-D-Phe-ONp is a white to off-white crystalline powder at room temperature . A well-defined, narrow melting point range serves as a traditional and useful indicator of compound purity and identity. This physical form is advantageous for accurate weighing, handling, and storage compared to oils or hygroscopic solids.

Physical Chemistry Quality Control Material Science

Boc-D-Phe-ONp (CAS 16159-70-9): Primary Application Scenarios Driven by Evidence


Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Boc-D-Phe-ONp is a direct building block for the solid-phase synthesis of peptides containing D-phenylalanine residues. Its pre-activated ONp ester allows for efficient coupling to the growing peptide chain on a solid support using Boc/benzyl protection strategies . The high purity specification (≥99% HPLC) and chiral identity are critical for ensuring correct sequence and stereochemistry, preventing the accumulation of deletion sequences, and maximizing final product yield.

Enzymology and Biophysical Studies: Substrate for Chiral Recognition

As demonstrated by its perfect kinetic resolution by apomyoglobin [1], Boc-D-Phe-ONp serves as a valuable substrate for investigating stereoselective enzymatic mechanisms and protein-ligand interactions. Its well-defined stereochemistry and the chromophoric p-nitrophenolate leaving group allow for facile, real-time monitoring of enzymatic hydrolysis by UV-Vis spectroscopy, making it an ideal probe for kinetic and binding studies in a controlled biochemical environment.

Synthesis of D-Peptide Analogs for Therapeutic Discovery

The compound is essential for constructing all-D or D-amino-acid-containing peptide analogs, which are often explored for enhanced in vivo stability due to their resistance to proteolytic degradation . The use of Boc-D-Phe-ONp, with its verified chiral purity (optical rotation) and defined reactivity, ensures the reproducible synthesis of these complex molecules, which is a prerequisite for robust structure-activity relationship (SAR) studies and preclinical development.

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